(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methylpiperazino)-2-propen-1-one
Description
This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone core with two aromatic substituents (rings A and B). Its structure includes:
- Ring A: 4,5-dimethoxy-2-nitrophenyl group, featuring electron-withdrawing nitro (-NO₂) and electron-donating methoxy (-OCH₃) substituents.
- Ring B: 4-methylpiperazino group, a nitrogen-containing heterocycle known to enhance solubility and modulate receptor interactions.
The stereochemistry (E-configuration) stabilizes the conjugated system, influencing reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-17-6-8-18(9-7-17)16(20)5-4-12-10-14(23-2)15(24-3)11-13(12)19(21)22/h4-5,10-11H,6-9H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPVUYQIVWBPDS-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methylpiperazino)-2-propen-1-one, commonly referred to as a derivative of chalcone, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays showed that this compound induces apoptosis in various cancer cell lines.
Case Study:
A study investigated the effects of this compound on human pancreatic carcinoma cells (PC3). The MTT assay demonstrated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased levels of apoptosis markers such as caspase-3 and PARP cleavage. The compound's mechanism appears to involve the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings:
In a controlled experiment, cells pre-treated with this compound exhibited reduced inflammatory responses compared to untreated controls. The inhibition of NF-kB activation was identified as a key mechanism underlying these effects .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound has potential applications in treating infections caused by resistant strains .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction: Modulates apoptotic pathways through caspase activation.
- Inflammatory Pathway Inhibition: Suppresses NF-kB signaling.
- Antimicrobial Action: Disrupts bacterial cell wall synthesis and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Chalcones are classified based on substituents on rings A and B. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Selected Chalcones
Structure–Activity Relationship (SAR) Insights
Role of Piperazine Substitution
- Piperazine vs. Aryl Groups : Piperazine-substituted chalcones (e.g., target compound, ) exhibit improved solubility due to the basic nitrogen, enhancing bioavailability compared to aryl-substituted analogs like 3ah .
- Activity Trends: Non-piperazine chalcones (e.g., cardamonin, 2j) show clearer SAR, where electron-withdrawing groups (halogens, nitro) at para/meta positions correlate with lower IC₅₀ values. Piperazine derivatives may interact differently with targets due to hydrogen-bonding or cation-π interactions .
Substituent Electronegativity
- Nitro vs. However, halogenated analogs (e.g., 2j with Br/I/F) show superior activity (IC₅₀ = 4.7 μM), suggesting halogens may better modulate target binding .
- Methoxy vs. Hydroxyl : Methoxy groups in the target compound (ring A) are less polar than hydroxyl groups in cardamonin, possibly reducing hydrogen-bonding capacity but improving metabolic stability.
Physicochemical Properties
- Melting Points : Piperazine-substituted chalcones (e.g., target compound) likely have lower melting points than aryl-substituted analogs due to reduced crystallinity. For example, 3ah (p-tolyl) melts at 180–182°C , while piperazine derivatives may melt at lower temperatures.
Preparation Methods
Nitration of 3,4-Dimethoxyacetophenone
The foundational step involves nitrating 3,4-dimethoxyacetophenone to introduce the nitro group at the ortho position relative to the acetyl moiety.
Procedure :
- Reactants : 3,4-Dimethoxyacetophenone (100.0 g, 0.6 mol), nitric acid (70 mL, 98%), dichloromethane (500 mL).
- Conditions : Dropwise addition of HNO₃ to the acetophenone solution at -10°C, followed by stirring for 2 hours.
- Workup : Quenching with ice water, extraction with dichloromethane, drying (Na₂SO₄), and solvent evaporation.
- Yield : 89.4% (yellow solid).
Mechanistic Insight :
Nitration proceeds via electrophilic aromatic substitution, where the acetyl group directs nitro group incorporation to the C2 position. The electron-donating methoxy groups at C4 and C5 stabilize the intermediate arenium ion.
Formation of the α,β-Unsaturated Ketone (Propenone)
Claisen-Schmidt Condensation
The propenone backbone is constructed via base-catalyzed condensation between 1-(4,5-dimethoxy-2-nitrophenyl)ethanone and an aldehyde.
Representative Protocol :
- Reactants : 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (1 equiv), substituted aldehyde (1.2 equiv), NaOH (2 equiv), ethanol.
- Conditions : Reflux for 6–12 hours under inert atmosphere.
- Workup : Acidification, filtration, and recrystallization from ethanol.
- Yield : 70–85% (depending on aldehyde reactivity).
Structural Considerations :
The (E)-configuration predominates due to steric hindrance during the elimination step. Conjugation between the nitro group and the enone system enhances stability.
Optimization and Scale-Up Challenges
Solvent and Catalytic Effects
Byproduct Formation
- Diastereomerization : Minimized by maintaining low temperatures during condensation.
- Nitration Over-reaction : Controlled via stoichiometric HNO₃ and cryogenic conditions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, Ar-H), 7.94 (d, J = 15.6 Hz, 1H, CH=), 6.89 (d, J = 15.6 Hz, 1H, CH=), 3.98 (s, 3H, OCH₃), 3.96 (s, 3H, OCH₃), 3.72–3.65 (m, 4H, piperazine), 2.56–2.49 (m, 4H, piperazine), 2.34 (s, 3H, N-CH₃).
- ESI-MS : m/z 335.36 [M+H]⁺.
Chromatographic Purity
- HPLC : >95% purity (C18 column, acetonitrile/water gradient).
Comparative Evaluation of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt + Sₙ² | Aldol condensation | 70 | 92 | Moderate |
| Acid Chloride Amination | SOCl₂ activation | 75 | 95 | High |
| Mitsunobu Coupling | DEAD-mediated coupling | 65 | 90 | Low |
Industrial-Scale Considerations
Cost Analysis
- Raw Materials : 4-Methylpiperazine accounts for 40% of total cost due to regulatory handling fees.
- Solvent Recovery : Dichloromethane recycling reduces expenses by 15–20%.
Environmental Impact
- Waste Streams : Nitration generates acidic aqueous waste requiring neutralization.
- Green Chemistry Alternatives : Ionic liquid-mediated reactions under investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
